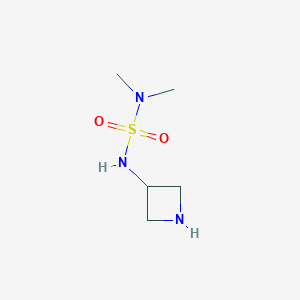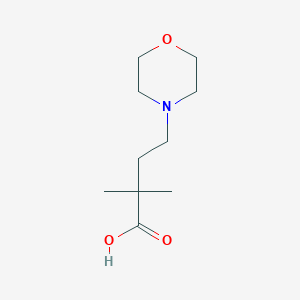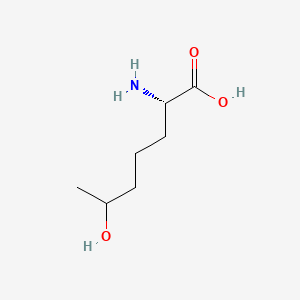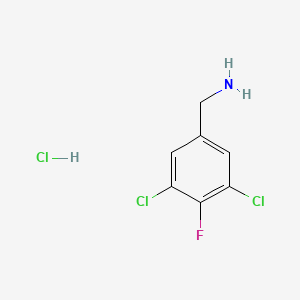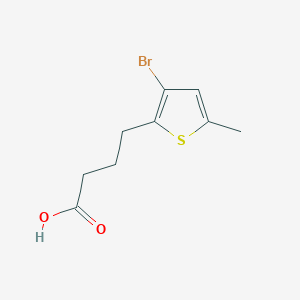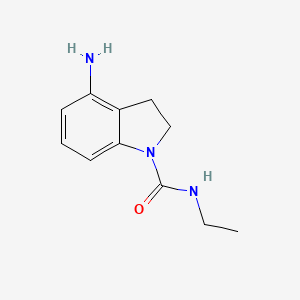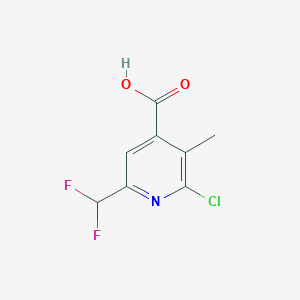
2-Chloro-6-(difluoromethyl)-3-methylisonicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-(difluoromethyl)-3-methylpyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids. This compound is characterized by the presence of a chloro group, a difluoromethyl group, and a methyl group attached to a pyridine ring. The unique combination of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(difluoromethyl)-3-methylpyridine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 3-chloro-5-methyl-4-nitropyridine, is subjected to nitration using a mixture of nitric acid and sulfuric acid to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid.
Diazotization: The amino group is converted to a diazonium salt using sodium nitrite and hydrochloric acid at low temperatures.
Sandmeyer Reaction: The diazonium salt is then reacted with copper(I) chloride to introduce the chloro group, forming 2-chloro-6-methylpyridine.
Difluoromethylation: The difluoromethyl group is introduced using a difluoromethylating agent such as bromodifluoromethane in the presence of a base like potassium carbonate.
Carboxylation: Finally, the carboxylic acid group is introduced through a carboxylation reaction using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of 2-Chloro-6-(difluoromethyl)-3-methylpyridine-4-carboxylic acid follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated reaction monitoring, and purification techniques such as crystallization and distillation to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-6-(difluoromethyl)-3-methylpyridine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl or styrene derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), bases (triethylamine, potassium carbonate).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, THF).
Coupling: Palladium catalysts, bases (potassium carbonate, sodium hydroxide), solvents (toluene, DMF).
Major Products
Substitution: Amino, thio, or alkoxy derivatives.
Oxidation: 2-Chloro-6-(difluoromethyl)-3-carboxypyridine-4-carboxylic acid.
Reduction: 2-Chloro-6-(difluoromethyl)-3-methylpyridine-4-methanol.
Coupling: Biaryl or styrene derivatives.
Applications De Recherche Scientifique
2-Chloro-6-(difluoromethyl)-3-methylpyridine-4-carboxylic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, such as herbicides and insecticides, due to its ability to interfere with specific biological pathways in pests.
Mécanisme D'action
The mechanism of action of 2-Chloro-6-(difluoromethyl)-3-methylpyridine-4-carboxylic acid depends on its specific application. In biological systems, it may act by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity, thereby disrupting metabolic pathways.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
DNA Interaction: Binding to DNA and interfering with replication or transcription processes.
Comparaison Avec Des Composés Similaires
2-Chloro-6-(difluoromethyl)-3-methylpyridine-4-carboxylic acid can be compared with other similar compounds, such as:
2-Chloro-6-methylpyridine-4-carboxylic acid: Lacks the difluoromethyl group, resulting in different chemical properties and reactivity.
2-Chloro-6-(trifluoromethyl)-3-methylpyridine-4-carboxylic acid: Contains a trifluoromethyl group instead of a difluoromethyl group, leading to increased electron-withdrawing effects and altered reactivity.
2-Chloro-3-methylpyridine-4-carboxylic acid: Lacks the difluoromethyl group and has different steric and electronic properties.
The presence of the difluoromethyl group in 2-Chloro-6-(difluoromethyl)-3-methylpyridine-4-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various applications.
Propriétés
Formule moléculaire |
C8H6ClF2NO2 |
|---|---|
Poids moléculaire |
221.59 g/mol |
Nom IUPAC |
2-chloro-6-(difluoromethyl)-3-methylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H6ClF2NO2/c1-3-4(8(13)14)2-5(7(10)11)12-6(3)9/h2,7H,1H3,(H,13,14) |
Clé InChI |
CBHMXDNDMUSEER-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(C=C1C(=O)O)C(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Cyclopropyl-3-phenyl-1-[(2r,4s)-2-amino-5-azaspiro[3.5]nonan-5-yl]propan-1-one hydrochloride](/img/structure/B15312082.png)
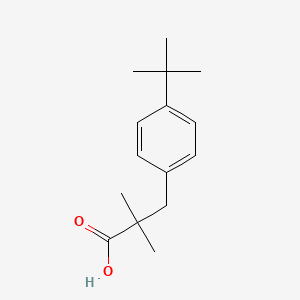
![9-(Methylimino)-1-oxa-9l6-thia-4-azaspiro[5.5]undecane 9-oxide](/img/structure/B15312090.png)

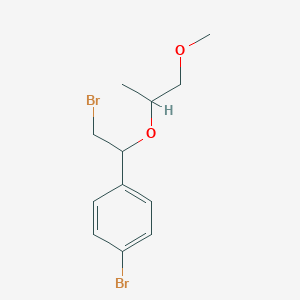
![4-[4-Methoxy-2-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B15312106.png)
